molecular formula C17H10Cl2N6O2 B10970485 2-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10970485
M. Wt: 401.2 g/mol
InChI Key: OMTSIAIGKFUJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is a complex organic compound featuring a unique combination of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and furyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor .

Preparation Methods

The synthesis of 2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized under specific conditions to form corresponding furyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like Pd/C, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets, thereby disrupting cell cycle progression .

Properties

Molecular Formula

C17H10Cl2N6O2

Molecular Weight

401.2 g/mol

IUPAC Name

4-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H10Cl2N6O2/c18-9-1-3-12(19)14(5-9)26-7-10-2-4-13(27-10)16-22-17-11-6-21-23-15(11)20-8-25(17)24-16/h1-6,8H,7H2,(H,21,23)

InChI Key

OMTSIAIGKFUJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl

Origin of Product

United States

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